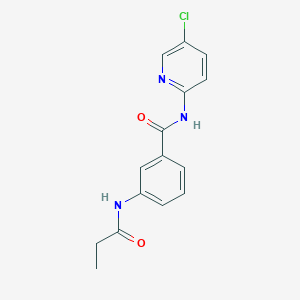![molecular formula C14H21NO2 B5463965 N-[1-(2,5-dimethylphenyl)ethyl]-2-ethoxyacetamide](/img/structure/B5463965.png)
N-[1-(2,5-dimethylphenyl)ethyl]-2-ethoxyacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-(2,5-dimethylphenyl)ethyl]-2-ethoxyacetamide, also known as EDA or N-ethyl-2-ethoxy-1-(2,5-xylyl)acetamide, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. EDA is a member of the family of compounds known as N-acyl amino acid derivatives, which have been shown to have various biological activities. In
作用机制
The exact mechanism of action of N-[1-(2,5-dimethylphenyl)ethyl]-2-ethoxyacetamide is not fully understood. However, studies have suggested that this compound may act by modulating the activity of certain receptors in the brain and peripheral tissues. This compound has been shown to bind to the GABA-A receptor, which is involved in the regulation of neuronal excitability. This compound has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to reduce the levels of pro-inflammatory cytokines and chemokines in animal models of inflammation. This compound has also been shown to increase the levels of certain neurotransmitters in the brain, including GABA and serotonin. Additionally, this compound has been shown to have antioxidant activity and to protect against oxidative stress.
实验室实验的优点和局限性
One advantage of using N-[1-(2,5-dimethylphenyl)ethyl]-2-ethoxyacetamide in lab experiments is its relatively low toxicity. This compound has been shown to have low acute toxicity in animal studies. Additionally, this compound is relatively easy to synthesize, which makes it a cost-effective compound for research. However, one limitation of using this compound in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
未来方向
There are several future directions for research on N-[1-(2,5-dimethylphenyl)ethyl]-2-ethoxyacetamide. One area of interest is the potential use of this compound as a treatment for Alzheimer's disease. Studies have shown that this compound has neuroprotective effects and may improve cognitive function in animal models of Alzheimer's disease. Another area of interest is the potential use of this compound as an anticancer agent. Studies have shown that this compound has antiproliferative effects on cancer cells and may inhibit tumor growth. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to determine its potential as a therapeutic agent for other conditions.
合成方法
N-[1-(2,5-dimethylphenyl)ethyl]-2-ethoxyacetamide can be synthesized using a multi-step process starting from 2,5-dimethylbenzaldehyde. The first step involves the conversion of 2,5-dimethylbenzaldehyde to 2,5-dimethylphenylacetone, followed by the reaction of 2,5-dimethylphenylacetone with ethyl acetate and ammonium acetate to form this compound.
科学研究应用
N-[1-(2,5-dimethylphenyl)ethyl]-2-ethoxyacetamide has been studied for its potential as an anti-inflammatory, analgesic, and anticonvulsant agent. Several studies have shown that this compound has significant anti-inflammatory and analgesic effects in animal models of inflammation and pain. This compound has also been shown to have anticonvulsant activity in animal models of epilepsy. Additionally, this compound has been investigated for its potential as a treatment for Alzheimer's disease and cancer.
属性
IUPAC Name |
N-[1-(2,5-dimethylphenyl)ethyl]-2-ethoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-5-17-9-14(16)15-12(4)13-8-10(2)6-7-11(13)3/h6-8,12H,5,9H2,1-4H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMAFAOOSTBIZPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NC(C)C1=C(C=CC(=C1)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-{4-[(3-chlorobenzyl)oxy]-3-ethoxybenzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B5463888.png)
![3-ethyl-5-{4-[(5-nitro-2-pyridinyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B5463894.png)
![ethyl N-[2-(benzoylamino)-3-(2-fluorophenyl)acryloyl]threoninate](/img/structure/B5463902.png)
![4-methyl-2H-benzo[h]chromen-2-one](/img/structure/B5463915.png)
![N,5-dimethyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5463918.png)
![3-chloro-4-methoxy-N-[1-methyl-2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B5463929.png)
![(3S*,4R*)-1-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoyl}-4-(hydroxymethyl)-3-piperidinol](/img/structure/B5463937.png)
![2-(2,5-dimethyl-1,3-thiazol-4-yl)-N-[(3S*,4R*)-4-ethoxytetrahydrofuran-3-yl]acetamide](/img/structure/B5463946.png)

![2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}-1-(4-phenoxyphenyl)ethanone](/img/structure/B5463949.png)


![7-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-N,N,2-trimethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5463976.png)
![8-[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]-6,7,8,9-tetrahydro-5H-imidazo[1,5-a][1,4]diazepine](/img/structure/B5463993.png)
